molecular formula C17H23N5O4 B2539919 ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887464-16-6

ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2539919
CAS No.: 887464-16-6
M. Wt: 361.402
InChI Key: SDDFBNPPEKSXJX-UHFFFAOYSA-N
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Description

Ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is an organic compound classified under the category of purine derivatives. This compound contains multiple functional groups and an imidazo-fused purine ring system, making it highly valuable in various scientific domains, especially in medicinal chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves several steps. Generally, it begins with the construction of the purine ring system, followed by modifications to introduce specific functional groups.

  • Formation of Purine Ring: The purine ring is typically synthesized through condensation reactions involving formamide and various amines under high temperature and pressure.

  • Functional Group Modifications:

  • Esterification: The final step involves the esterification of the intermediate product with ethyl acetate using a catalyst such as sulfuric acid or hydrochloric acid to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis units are employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, especially at the butyl group, using common oxidizing agents like potassium permanganate.

  • Reduction: Reduction can occur at the carbonyl groups using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out at the ethyl ester site using nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromic acid

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride

  • Nucleophiles: Primary amines, thiols

Major Products

  • Oxidation: 8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl acetate

  • Reduction: Reduced versions of carbonyl groups yielding corresponding alcohols

Scientific Research Applications

Ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has diverse applications:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Acts as a probe in biochemical assays to study enzyme activities.

  • Medicine: Investigated for potential therapeutic effects, particularly in antiviral and anticancer drug development.

  • Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

This compound exhibits its effects through interaction with specific molecular targets:

  • Molecular Targets: Enzymes involved in DNA replication and repair, such as topoisomerases.

  • Pathways: Disruption of nucleic acid synthesis pathways, leading to inhibition of cellular proliferation in cancer cells.

Comparison with Similar Compounds

  • Ethyl 2-(8-methyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

  • Ethyl 2-(7-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

  • Unique Characteristics: The presence of the butyl group enhances lipophilicity and biological activity, making it more effective in crossing cell membranes and interacting with intracellular targets.

  • Feel free to dive deeper into any specific section. Enjoy your chem adventure!

    Properties

    IUPAC Name

    ethyl 2-(6-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H23N5O4/c1-5-7-8-20-11(3)9-21-13-14(18-16(20)21)19(4)17(25)22(15(13)24)10-12(23)26-6-2/h9H,5-8,10H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SDDFBNPPEKSXJX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H23N5O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    361.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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